Etaconazol

描述

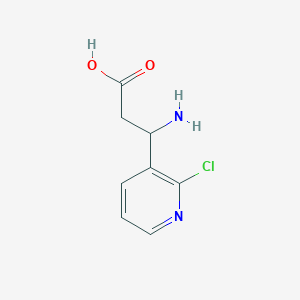

Etaconazole is a triazole fungicide known for its ability to interfere with ergosterol biosynthesis, a crucial component of fungal cell membranes. It achieves this by inhibiting the C-14 demethylation process within the sterol nucleus of fungi, as demonstrated in studies involving Ustilago maydis, a pathogenic fungus. The compound's structure, particularly the 2S configuration and the cis arrangement of substituents, contributes significantly to its high fungicidal activity . Etaconazole has been shown to be effective against various fungal diseases, such as powdery mildew in apple trees, where it not only controls the disease but also impacts the growth and yield of the plants .

Synthesis Analysis

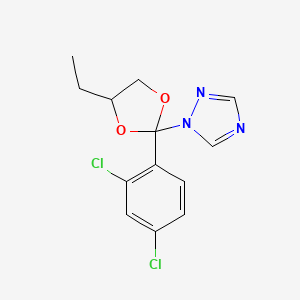

The synthesis of etaconazole involves creating a novel triazole ketal. The preparation of cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine, a compound with high antifungal properties, has been reported. This synthesis is crucial for the development of etaconazole as an effective antifungal agent .

Molecular Structure Analysis

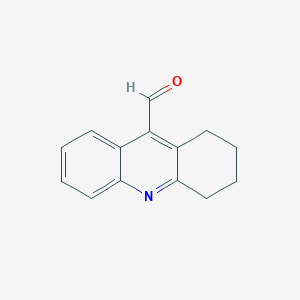

The molecular structure of etaconazole is characterized by the presence of a triazole ring, which is essential for its antifungal activity. The four isomers of etaconazole have been prepared in an optically pure state, and their biological activities have been compared. The specific configuration of the isomers plays a significant role in the compound's fungicidal efficacy .

Chemical Reactions Analysis

Etaconazole's primary chemical reaction in a biological context is the inhibition of ergosterol biosynthesis. This is achieved by blocking the C-14 demethylation step, which is critical for the production of ergosterol, an essential component of fungal cell membranes. The presence of etaconazole leads to the accumulation of a novel endogenous sterol metabolite in U. maydis, indicating its mode of action .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of etaconazole are not detailed in the provided papers, its efficacy as a fungicide suggests that it possesses properties conducive to its function as a sterol-inhibiting agent. The impact of etaconazole on plant growth and yield, as observed in apple trees, also implies that its physical and chemical characteristics are suitable for agricultural applications .

科学研究应用

毒性对青霉菌

已研究了伊曲康唑对农业病原体青霉菌的毒性作用。李贺芳(2005 年)进行的研究表明,伊曲康唑,特别是其 9% 制剂,对青霉菌的孢子萌发具有抑制作用。研究发现伊曲康唑的最小抑制浓度为 2.6μg/L,突出了其作为农业杀菌剂的潜力(李贺芳,2005)。

金环三唑杀菌剂的结构与活性之间的关系

姜红木2003年的研究探讨了金环三唑杀菌剂,包括伊曲康唑,的构效关系。本研究深入研究了金环三唑异构体的制备方法,并讨论了相关化合物对各种真菌的毒性。该研究提供了对伊曲康唑化学结构及其对杀菌活性的影响的见解,强调了在开发有效杀菌剂时结构考虑的重要性(姜红木,2003)。

药代动力学相互作用

在 W. Dieterle 和 J. Mann(2006 年)的一项研究中,探讨了伊曲康唑和 SPP301 之间的药代动力学相互作用。本研究重点在于了解伊曲康唑作为 CYP3A4 抑制剂如何影响其他药物(如 SPP301)的全身利用率。这项研究的结果对理解伊曲康唑与其他药物联合使用的药代动力学特征具有影响,这对于优化治疗方案和最大程度地减少不良相互作用至关重要(W. Dieterle & J. Mann,2006)。

作用机制

Target of Action

Etaconazol, also known as Itraconazole, is a triazole antifungal agent . Its primary target is the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target enzyme by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the enzyme’s function, blocking the conversion of lanosterol to ergosterol . The disruption in the synthesis of ergosterol leads to changes in the fungal cell membrane, affecting its integrity and function .

Biochemical Pathways

The inhibition of lanosterol 14-α-demethylase by this compound affects the ergosterol biosynthesis pathway . This results in the accumulation of 14-methylsterol and depletion of ergosterol in fungal cells, leading to disruptions in membrane structure and function . The affected pathway and its downstream effects contribute to the antifungal activity of this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). This compound has a bioavailability of approximately 55%, which is maximal if taken with a full meal . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of this compound is approximately 21 hours, and it is excreted via the kidneys (35%) and feces (54%) .

Result of Action

The action of this compound leads to molecular and cellular effects that inhibit the growth of fungi and promote their death . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, this compound compromises the integrity and function of the membrane . This results in the inhibition of fungal cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Additionally, the temperature can influence the rate of enzymatic reactions, with higher temperatures increasing the frequency of collisions between enzymes and substrates . Furthermore, the concentration of substrates in the environment can also affect how efficiently an enzymatic reaction proceeds .

安全和危害

未来方向

Itraconazole has been used to treat a broad spectrum of diseases beyond its antifungal properties. It has been suggested as a potential alternative agent for treating patients with advanced cancer, either alone or in combination with other cytotoxic chemotherapeutic drugs . It also acts as an anti-angiogenesis agent, induces nail growth, and modulates inflammatory or immune diseases .

属性

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-2-10-6-19-13(20-10,18-8-16-7-17-18)11-4-3-9(14)5-12(11)15/h3-5,7-8,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHMUDDSCKZDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(O1)(C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)

![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)

![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)